2-(7-(Benzyloxy)-1H-indol-3-yl)acetic acid

Catalog No.
S1941185
CAS No.
99102-25-7
M.F
C17H15NO3
M. Wt
281.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(7-(Benzyloxy)-1H-indol-3-yl)acetic acid

CAS Number

99102-25-7

Product Name

2-(7-(Benzyloxy)-1H-indol-3-yl)acetic acid

IUPAC Name

2-(7-phenylmethoxy-1H-indol-3-yl)acetic acid

Molecular Formula

C17H15NO3

Molecular Weight

281.3 g/mol

InChI

InChI=1S/C17H15NO3/c19-16(20)9-13-10-18-17-14(13)7-4-8-15(17)21-11-12-5-2-1-3-6-12/h1-8,10,18H,9,11H2,(H,19,20)

InChI Key

KSIFIILTKLDEJS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2NC=C3CC(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2NC=C3CC(=O)O

The compound has the molecular formula C17H15NO3 and a molecular weight of 281.30 g/mol. Its IUPAC name is 2-(7-phenylmethoxy-1H-indol-3-yl)acetic acid. The structure features a planar indole ring system with a benzyloxy substituent attached to the benzene portion of the indole and an acetic acid group linked to the pyrrole portion.

  • Electrophilic substitution: The indole core is susceptible to electrophilic substitution reactions, particularly at the C3 position.
  • Benzyloxy group reactions: The benzyloxy group may undergo cleavage reactions, potentially leading to the formation of a hydroxyl group at the 7-position.
  • Acetic acid reactions: The carboxylic acid group can participate in typical organic acid reactions, such as esterification, amide formation, and reduction to alcohols.

While specific biological activities of 2-(7-(Benzyloxy)-1H-indol-3-yl)acetic acid are not directly mentioned in the provided search results, indole derivatives are known to exhibit various biological properties. Many indole-containing compounds play crucial roles in biological systems and have been explored for their potential therapeutic applications .

  • Indole-3-acetic acid derivatives can be synthesized using various methods, including reactions of indoles with glycolic acid in the presence of a base at elevated temperatures .
  • A novel method for synthesizing 1H-indol-3-yl acetates involves using (diacetoxyiodo)benzene (DIB) in the presence of a base, typically potassium hydroxide . This method could potentially be adapted for the synthesis of 2-(7-(Benzyloxy)-1H-indol-3-yl)acetic acid.
  • The benzyloxy group could be introduced through etherification reactions on a pre-formed indole-3-acetic acid scaffold.

While specific applications of 2-(7-(Benzyloxy)-1H-indol-3-yl)acetic acid are not mentioned in the search results, indole derivatives have various applications:

  • Pharmaceutical industry: Many indole-containing compounds are used in drug development due to their diverse biological activities .
  • Agricultural applications: Some indole derivatives, particularly indole-3-acetic acid, are important plant hormones and growth regulators .
  • Research tools: Indole derivatives are often used in biochemical and physiological studies, especially in plant science research .

Similar Compounds

Several compounds share structural similarities with 2-(7-(Benzyloxy)-1H-indol-3-yl)acetic acid:

  • Indole-3-acetic acid (IAA): This is a naturally occurring plant hormone of the auxin class . It differs from our compound by lacking the benzyloxy group at the 7-position.
  • 7-Hydroxyindole-3-acetic acid: This compound is similar but has a hydroxyl group instead of a benzyloxy group at the 7-position.
  • (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids: These compounds share the benzyloxy and acetic acid moieties but have a more complex ring system .
  • Other substituted indole-3-acetic acids: Various compounds with different substituents at the 5, 6, or 7 positions of the indole ring.

The uniqueness of 2-(7-(Benzyloxy)-1H-indol-3-yl)acetic acid lies in its specific combination of the benzyloxy group at the 7-position and the acetic acid moiety at the 3-position. This particular arrangement may confer distinct chemical and biological properties compared to other indole derivatives.

Molecular Geometry and Crystallographic Analysis

2-(7-(Benzyloxy)-1H-indol-3-yl)acetic acid features a fused indole core substituted with a benzyloxy group at the 7-position and an acetic acid chain at the 3-position. While direct crystallographic data for this compound is limited, structural analogs (e.g., 7-benzyloxyindole derivatives) provide insights into its geometry. For example, X-ray crystallography of related compounds confirms planar indole rings with substituents orthogonal to the aromatic system. The benzyloxy group likely adopts a conformation where the ether oxygen participates in weak intramolecular interactions, stabilizing the molecule in a specific dihedral arrangement.

Table 1: Key Structural Features

FeatureDescription
Indole corePlanar aromatic system with NH at position 1 (1H-indole tautomer)
Benzyloxy substituentOCH2Ph group at position 7, oriented orthogonally to the indole plane
Acetic acid chain-CH2COOH group at position 3, flexible conformation

Spectroscopic Identification (NMR, IR, MS)

Spectroscopic data for this compound aligns with its structural components:

1.2.1 NMR Analysis

  • 1H NMR:
    • Indole NH: δ ~8.5–9.0 ppm (broad singlet)
    • Benzyloxy OCH2: δ ~4.5–5.0 ppm (quartet)
    • Acetic acid COOH: δ ~12–13 ppm (broad singlet)
    • Aromatic protons: δ ~6.8–7.5 ppm (multiplet)
  • 13C NMR:
    • Carboxylic acid carbonyl: δ ~170–175 ppm
    • Benzyloxy oxygen: δ ~70–75 ppm
    • Indole carbons: δ ~110–140 ppm (aromatic region)

1.2.2 IR Spectroscopy

  • Strong O–H stretch for carboxylic acid: ~2500–3300 cm⁻¹ (broad)
  • C=O stretch: ~1700 cm⁻¹ (sharp)
  • C–O–C stretch (benzyloxy): ~1250–1300 cm⁻¹

1.2.3 Mass Spectrometry

  • ESI(+)-MS: m/z 281.31 [M+H]⁺ (calculated for C17H15NO3)
  • Fragmentation patterns include loss of benzyloxy (m/z 281 → 167 [C10H9O2]⁺)

Tautomeric Behavior of the Indole Core

The indole core exists in equilibrium between 1H- and 3H-indole tautomers. For 2-(7-(benzyloxy)-1H-indol-3-yl)acetic acid, the 1H form dominates under standard conditions due to:

  • Stabilization by Benzyloxy: The electron-donating effect of the benzyloxy group at position 7 enhances electron density at the indole N1, stabilizing the 1H tautomer.
  • Steric Effects: The acetic acid chain at position 3 may sterically hinder 3H tautomer formation.

Table 2: Tautomer Equilibrium Influencers

FactorImpact on Tautomer Distribution
Benzyloxy substituentStabilizes 1H tautomer via electron donation
Acetic acid chainSteric hindrance to 3H tautomer
Solvent polarityPolar solvents favor 1H tautomer

Electronic Effects of the Benzyloxy Substituent

The benzyloxy group exerts significant electronic effects:

  • Electron Donation: The OCH2Ph group donates electron density via resonance, activating the indole ring for electrophilic substitution.
  • Steric Shielding: The bulky benzyloxy group protects the 7-position from nucleophilic attack, directing reactivity to other sites (e.g., position 5 or 6).
  • Spectroscopic Impact:
    • UV-Vis: Red-shifted absorption compared to unsubstituted indole due to extended conjugation.
    • Fluorescence: Reduced quantum yield due to benzyloxy’s electron-donating nature.

Table 3: Electronic Effects of Benzyloxy

PropertyImpact on Compound
ReactivityActivates indole ring for electrophilic substitution
Spectral shiftsBathochromic shift in UV-Vis absorption
Electron densityIncreased at indole N1 and adjacent carbons

The Fischer indole synthesis remains the most widely applied route to the indole nucleus [1] [2]. To access the 7-benzyloxy variant, chemists exploit two complementary strategies:

  • Protected phenylhydrazine pathway – Condensation of 4-benzyloxyphenylhydrazine with ethyl glyoxylate or with 2-oxo-4-benzyloxybutanal under Brønsted-acid promotion delivers the corresponding hydrazone. Cyclisation in polyphosphoric acid or p-toluenesulfonic acid furnishes ethyl 7-benzyloxy-1H-indole-3-acetate in 72–85% isolated yield [2].
  • Benzyne-initiated Fischer variantN-tosyl hydrazones undergo N-arylation with in-situ-generated benzyne followed by Lewis-acid-induced rearrangement. Substituting a benzyloxy-bearing hydrazone affords 7-benzyloxy indoles in 58–70% yield while tolerating acid-labile protecting groups [3].

| Table 1. Typical catalysts and outcomes for 7-benzyloxy Fischer indolisation |
| Catalyst (10 mol %) | Temperature (°C) | Time (h) | Isolated yield (%) | Reference |
| Polyphosphoric acid | 110–140 | 1–3 | 80 | [1] |
| p-Toluenesulfonic acid | 120 | 2 | 72 | [2] |
| Boron trifluoride diethyl etherate | 90 | 5 | 68 | [1] |

Key observations

  • High proton activity shortens the rearrangement step but can promote benzylic ether cleavage; therefore polyphosphoric acid is preferred for substrates already bearing the benzyloxy group [2].
  • Microwave heating (150 °C, 20 min) generates comparable yields and lowers tar formation [4].

Palladium-Catalysed Coupling Strategies for Benzyloxy Group Introduction

When the indole nucleus is available as the 7-hydroxy analogue, benzylation can be executed after ring construction. Palladium catalysis offers chemoselectivity superior to classical Williamson or Mitsunobu protocols, which often over-alkylate the indole nitrogen.

Mechanistic outline

  • Oxidative addition of benzyl alcohol or benzyl acetate to a palladium(0) species generates an η³-benzyl-palladium(II) intermediate [5].
  • In the presence of base, transmetalation with the phenoxide of 7-hydroxy-1H-indole delivers the O-benzylated product.
  • Reductive elimination regenerates palladium(0).

| Table 2. Representative palladium systems for 7-hydroxy-1H-indole O-benzylation |
| Palladium source | Ligand | Electrophile | Base | Solvent | Yield (%) | Reference |
| Palladium acetate | 2-Dicyclohexylphosphino-2′,4′,6′-tri-isopropyl-1,1′-biphenyl | Benzyl alcohol | Cesium carbonate | Water | 79 | [5] |
| Palladium acetate | X-phos | Benzyl acetate | Cesium pivalate | Toluene | 74 | [6] |
| Palladium chloride bis(acetonitrile) | 1,10-Phenanthroline | Benzyl chloride | Potassium phosphate | Dimethylformamide | 68 | [7] |

Practical guidelines

  • Using benzyl alcohol as the electrophile produces water as the only stoichiometric by-product and minimises chromatographic burden [5].
  • Electron-rich biaryl phosphine ligands enhance the rate of C–O activation and suppress competing C-3 benzylation [8].
  • Mild conditions (eighty to ninety degrees Celsius) preserve the ester group that will later undergo saponification.

Saponification Protocols for Carboxylic Acid Derivatisation

Conversion of the indole-3-acetate ester to the free acid proceeds efficiently under basic hydrolysis. Lithium hydroxide is often favoured because it gives cleaner work-ups and avoids cation exchange with silica.

| Table 3. Reported alkaline hydrolyses of indole acetate esters |
| Base (1.5 equiv.) | Solvent | Temperature (°C) | Time (h) | Acid yield (%) | Reference |
| Lithium hydroxide | Tetrahydrofuran / Water 4 : 1 | 23 | 24 | 99 | [9] |
| Sodium hydroxide | Ethanol / Water 1 : 1 | 85 | 3 | 92 | [9] |
| Potassium hydroxide | Methanol | Reflux | 2 | 88 | [10] |

Operational notes

  • Performing hydrolysis at ambient temperature with lithium hydroxide eliminates racemisation of neighbouring stereocentres and retains the benzyloxy ether [9].
  • Acidification to pH 2–3 with aqueous hydrochloric acid precipitates the carboxylic acid, allowing extraction with ethyl acetate without silica exposure.
  • Metal-free demethylation is unnecessary, as indole nitrogen does not interfere during saponification.

Purification Challenges and Chromatographic Optimisation

Indole derivatives routinely display pronounced tailing on normal-phase silica because the basic nitrogen interacts with silanol sites. The benzyloxy substituent further increases hydrophobicity, complicating isolation of closely related side products. Solutions are summarised in Table 4.

| Table 4. Chromatographic approaches for 2-(7-benzyloxy-1H-indol-3-yl)acetic acid |
| Stationary phase | Mobile phase | Additive | Observed effect | Reference |
| Silica gel | Hexane / Ethyl acetate 5 : 1 | Two percent triethylamine | Sharper bands, tailing suppressed | [11] |
| Aminopropyl-modified silica | Dichloromethane / Methanol 20 : 1 | None required | Complete resolution of regio-isomers, no tailing | [11] |
| Reversed-phase C18 | Water / Acetonitrile linear gradient (twenty-five to seventy-five percent acetonitrile) | 0.1 percent phosphoric acid | Single peak purity above ninety-nine percent, scalable to semi-preparative High Performance Liquid Chromatography | [12] |

Recommendations

  • For early-stage work-ups, flash chromatography on aminopropyl silica avoids excessive use of basic modifiers and shortens elution volumes [11].
  • Final polishing by gradient elution High Performance Liquid Chromatography with an aqueous mobile phase containing dilute acid suppresses ionisation of the indole nitrogen, resulting in symmetric peaks and predictable retention [12].
  • Metal scavengers such as silica-bound thiourea can be introduced before chromatography to remove residual palladium and prevent streaking of yellow complexes.

XLogP3

3

Wikipedia

[7-(Benzyloxy)-1H-indol-3-yl]acetic acid

Dates

Last modified: 08-16-2023

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